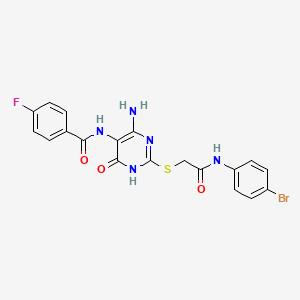

N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-[4-amino-2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrFN5O3S/c20-11-3-7-13(8-4-11)23-14(27)9-30-19-25-16(22)15(18(29)26-19)24-17(28)10-1-5-12(21)6-2-10/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDNDCJUUVYMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrFN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by data tables and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H20BrN5O5S |

| Molecular Weight | 534.4 g/mol |

| CAS Number | 868227-06-9 |

| Structure | Chemical Structure |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including:

-

MCF-7 (Breast Cancer)

- Exhibited IC50 values indicating effective cytotoxicity.

- Induced apoptosis through caspase activation and autophagy pathways.

- FaDu (Head and Neck Cancer)

- MDA-MB-231 (Triple-negative Breast Cancer)

The compound acts primarily through the inhibition of topoisomerases I and II, which are critical enzymes involved in DNA replication and transcription. Molecular docking studies have indicated that it binds effectively to the active sites of these enzymes, similar to established inhibitors like camptothecin and etoposide .

Additionally, it selectively inhibits COX-2 over COX-1, linking its anticancer properties with anti-inflammatory effects . The dual action may enhance its therapeutic potential by addressing both tumor growth and associated inflammatory responses.

Research Findings

A summary of key findings from recent studies is presented in the table below:

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to N-(4-amino-2...):

-

Case Study on Antiproliferative Effects :

A study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity across multiple cancer cell lines, reinforcing the importance of structural diversity in enhancing biological activity . -

Clinical Implications :

The potential for these compounds to serve as dual-action agents (anticancer and anti-inflammatory) opens avenues for combination therapies in clinical settings, particularly for patients with chronic inflammation associated with cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.